Dexamethasone Sodium phosphate Impurity H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

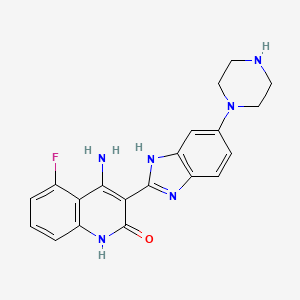

Dexamethasone Sodium phosphate Impurity H is a chemical compound used as an analytical reference standard in pharmaceutical research and development . It is one of the impurities present in the drug Dexamethasone Sodium phosphate, a synthetic glucocorticoid medication used in the treatment of various medical conditions such as asthma, allergies, and inflammatory disorders . This impurity is formed during the synthesis of Dexamethasone Sodium phosphate and is usually present in trace amounts .

Synthesis Analysis

The impurity is synthesized, separated, and purified by prep-HPLC . It is formed during the synthesis of Dexamethasone Sodium phosphate .

Molecular Structure Analysis

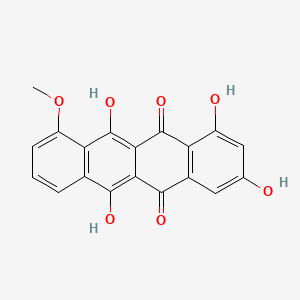

Chemically, this compound is an organic compound with the molecular formula C22H28F2O5P . It belongs to the class of corticosteroids and is a derivative of Dexamethasone .

Chemical Reactions Analysis

The generation mechanism of this compound has been analyzed using HPLC-QTOF-MS . The structure of the impurity was identified and proved by UV, IR, MS, and NMR .

Physical and Chemical Properties Analysis

This compound is a Hazardous Compound . Dexamethasone Sodium phosphate is known to be susceptible to hydrolysis and oxidation under certain conditions .

Aplicaciones Científicas De Investigación

Sistemas de Liberación Sostenida

Dexamethasone Sodium phosphate Impurity H se utiliza en el estudio de sistemas de liberación sostenida {svg_1}. Se utiliza como fármaco modelo en métodos LC-MS/MS para identificar los principales productos de degradación en solución salina tamponada con fosfato (PBS) en función del tiempo, la temperatura y la exposición a la luz {svg_2}. Esta investigación es fundamental para evaluar la estabilidad y/o liberación de dexametasona durante la fabricación, el almacenamiento y el uso de diversas formas farmacéuticas {svg_3}.

Entrega Transcutánea

Este compuesto se ha utilizado en la fabricación de matrices de microagujas (MNA) para la administración transcutánea {svg_4}. El estudio tenía como objetivo investigar la eficiencia de estas MNA en combinación con la iontophoresis para el tratamiento del edema de la pata trasera en ratas {svg_5}. Los resultados mostraron una permeación significativamente mayor del fármaco desde la combinación MNA-iontophoresis que la MNA sola {svg_6}.

Osteoinduccion

this compound juega un papel en la promoción de la osteoinduccion {svg_7}. Interactúa con las proteínas morfogenéticas óseas (BMP), que son miembros de la familia del factor de crecimiento transformante beta (TGF-β) que juegan un papel vital en la diferenciación de las MSC en células osteogénicas {svg_8}.

Regulación de las Células T

this compound es conocido por regular la supervivencia, el crecimiento y la diferenciación de las células T {svg_9}. Inhibe la inducción de la óxido nítrico sintasa {svg_10}.

Agente Antiinflamatorio

La dexametasona es un corticosteroide sintético utilizado como agente antiinflamatorio {svg_11}. Se sabe que es inestable en medios acuosos y forma múltiples productos de degradación oxidativa {svg_12}. Los implantes de liberación sostenida de dexametasona que contienen poli (D,L-lactida-co-glicolido) (PLGA) se utilizan para tratar las afecciones inflamatorias asociadas con diversas enfermedades del fondo del ojo {svg_13}.

Tratamiento de Trastornos Inflamatorios Cutáneos

this compound se utiliza en el tratamiento de trastornos inflamatorios cutáneos {svg_14}. Se utiliza en combinación con la iontophoresis para administrar fármacos transcutáneamente para tratar enfermedades inflamatorias {svg_15}.

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dexamethasone Sodium Phosphate Impurity H plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to regulate T cell survival, growth, and differentiation. Additionally, this compound inhibits the induction of nitric oxide synthase, which is crucial for various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the survival and growth of T cells, which are essential for the immune response. Furthermore, this compound can inhibit the production of nitric oxide, a signaling molecule involved in many physiological processes .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a glucocorticoid anti-inflammatory agent by regulating the activity of glucocorticoid receptors. This regulation affects the transcription of various genes involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to changes in its biochemical activity. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with increased toxicity and adverse reactions in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound undergoes reduction and oxidation reactions mediated by specific isoenzymes. These metabolic pathways influence the compound’s activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions affect the localization and accumulation of this compound in specific tissues, influencing its overall efficacy and safety .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for understanding how this compound exerts its effects at the cellular level .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Dexamethasone Sodium phosphate Impurity H can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "Dexamethasone", "Sodium phosphate", "Phosphoric acid", "Methanol", "Sodium hydroxide", "Acetonitrile", "Water" ], "Reaction": [ "Step 1: Dexamethasone is dissolved in a mixture of methanol and water and stirred at room temperature.", "Step 2: Phosphoric acid is added to the reaction mixture and stirred for a period of time.", "Step 3: Sodium phosphate is added to the reaction mixture and stirred for a period of time.", "Step 4: The reaction mixture is neutralized with sodium hydroxide.", "Step 5: The resulting mixture is extracted with acetonitrile.", "Step 6: The organic layer is separated and evaporated to dryness.", "Step 7: The residue is dissolved in water and filtered through a membrane filter.", "Step 8: The filtrate is lyophilized to obtain Dexamethasone Sodium phosphate Impurity H." ] } | |

Número CAS |

162968-22-1 |

Fórmula molecular |

C22H32FO8P |

Peso molecular |

474.47 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.